molecular formula C12H9BrO3S B6383515 3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% CAS No. 1261888-91-8

3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%

Cat. No. B6383515
CAS RN: 1261888-91-8
M. Wt: 313.17 g/mol
InChI Key: SCGJAPWHLFJYLN-UHFFFAOYSA-N
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Description

3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% (3-B5MTP) is an organic compound with a molecular formula of C9H7BrO3S. It is a white, crystalline solid with a melting point of 166-169 °C. 3-B5MTP has several potential applications in organic synthesis and scientific research due to its unique structure and properties.

Scientific Research Applications

3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has several potential applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a ligand in coordination chemistry. In addition, 3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has been used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It has also been investigated as a potential anticancer agent.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the biosynthesis of proteins, lipids, and carbohydrates. It is also thought to interfere with the metabolism of other compounds, such as hormones and neurotransmitters. In addition, 3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has been shown to interact with DNA, possibly leading to DNA damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% are not well understood. However, it has been shown to have anti-inflammatory and anti-tumor effects in animal models. In addition, it has been shown to inhibit the growth of certain types of cancer cells in vitro. It also has the potential to inhibit the growth of certain types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and can be easily synthesized in the laboratory. In addition, it has a low cost and is readily available. However, it is not very soluble in water, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on 3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%. These include further investigation of its mechanism of action, biochemical and physiological effects, and potential applications in medicinal chemistry. In addition, further research is needed to determine its potential for use as an anticancer agent and its potential for use in other therapeutic applications. Finally, further research is needed to determine the safety and efficacy of 3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% in humans.

Synthesis Methods

3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% can be synthesized from the reaction of 5-bromo-3-methoxycarbonylthiophene-2-carboxylic acid with phenol in the presence of a base catalyst. This reaction is conducted in a solvent such as acetic acid or acetonitrile. The reaction proceeds through a nucleophilic substitution mechanism, which involves the formation of a carboxylate anion and an oxonium ion intermediate. The carboxylate anion then reacts with the phenol to form the desired product.

properties

IUPAC Name

methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3S/c1-16-12(15)11-4-8(6-17-11)7-2-9(13)5-10(14)3-7/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGJAPWHLFJYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686441
Record name Methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate

CAS RN

1261888-91-8
Record name 2-Thiophenecarboxylic acid, 4-(3-bromo-5-hydroxyphenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261888-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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